

A Technical Guide to 5-(2-Methoxyethoxy)picolinic Acid: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)picolinic acid

CAS No.: 1262860-54-7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(2-Methoxyethoxy)picolinic acid**, a specialized chemical intermediate. While direct experimental data for this specific molecule is not widely published, this document, grounded in established chemical principles and data from structurally related compounds, offers a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following sections are designed to explain the causality behind experimental choices and provide actionable insights for researchers in medicinal chemistry and agrochemical development.

Introduction and Chemical Identity

5-(2-Methoxyethoxy)picolinic acid belongs to the picolinic acid class of compounds, which are derivatives of pyridine-2-carboxylic acid. The picolinic acid scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous FDA-approved pharmaceuticals and biologically active molecules.[1] The subject of this guide is distinguished by a 2-methoxyethoxy substituent at the 5-position of the pyridine ring, an ether linkage that

can significantly influence the molecule's solubility, polarity, and binding interactions with biological targets.

While a specific CAS (Chemical Abstracts Service) number for **5-(2-Methoxyethoxy)picolinic acid** is not readily found in major chemical databases, its identity is defined by its structure:

- IUPAC Name: 5-(2-Methoxyethoxy)pyridine-2-carboxylic acid
- Molecular Formula: C₉H₁₁NO₄
- Molecular Weight: 197.19 g/mol
- Chemical Structure:

(A generated image would be placed here in a real document)

Its primary utility lies as a bespoke intermediate in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries.^[2]

Physicochemical Properties (Predicted)

The table below summarizes the predicted physicochemical properties of **5-(2-Methoxyethoxy)picolinic acid**. These values are estimated based on the known properties of picolinic acid and related alkoxy-substituted pyridines.

Property	Predicted Value	Rationale & Context
Physical Form	White to off-white solid	Picolinic acid and its simple derivatives are typically crystalline solids at room temperature.[3]
Melting Point	120-140 °C	The parent picolinic acid melts at 136-138 °C.[3] The flexible ether chain may slightly lower this range.
Solubility	Soluble in water, methanol, DMSO. Sparingly soluble in non-polar solvents.	The carboxylic acid and ether functionalities impart polarity and hydrogen bonding capability, enhancing solubility in polar protic and aprotic solvents.
pKa	~5.0 (Carboxylic Acid)	The pKa of the parent picolinic acid is approximately 5.2. Electron-donating ether group may slightly increase this value.
LogP	~1.0 - 1.5	The methoxyethoxy group increases lipophilicity compared to the parent picolinic acid (LogP ≈ 0.7).[4]

Proposed Synthesis Protocol

There is no standard, published synthesis for **5-(2-Methoxyethoxy)picolinic acid**. However, a logical and robust synthetic route can be designed based on well-established organic chemistry reactions utilized for analogous picolinic acid derivatives. The most chemically sound approach involves the hydrolysis of the corresponding nitrile precursor, 5-(2-Methoxyethoxy)picolinonitrile.

The overall transformation is: 5-(2-Methoxyethoxy)picolinonitrile → **5-(2-Methoxyethoxy)picolinic acid**

This method is advantageous because nitrile hydrolysis is a high-yielding and reliable reaction for the synthesis of carboxylic acids.^{[5][6]}

Experimental Protocol: Hydrolysis of 5-(2-Methoxyethoxy)picolinonitrile

Objective: To synthesize **5-(2-Methoxyethoxy)picolinic acid** via the basic hydrolysis of its nitrile precursor.

Materials:

- 5-(2-Methoxyethoxy)picolinonitrile (starting material)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol or Methanol
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

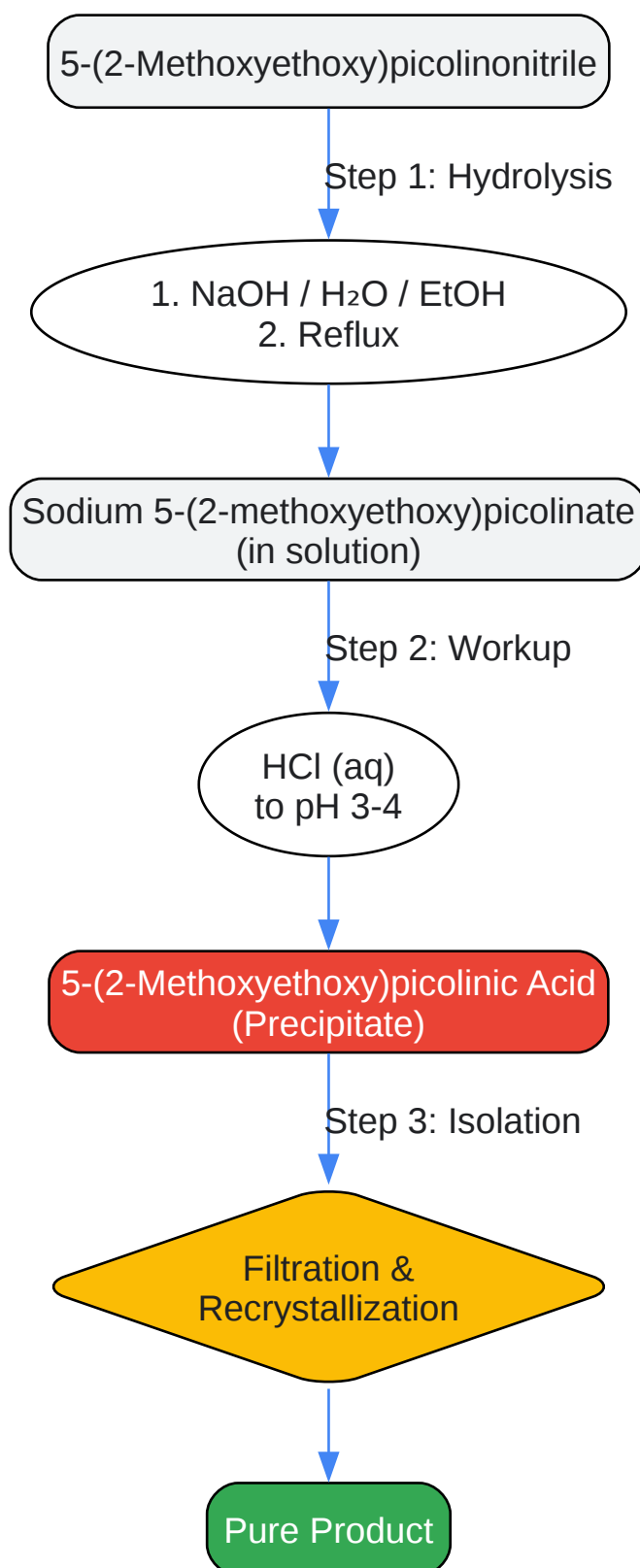
Step-by-Step Methodology:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 5-(2-Methoxyethoxy)picolinonitrile in a 1:1 mixture of ethanol and water.
 - Causality: The alcohol co-solvent ensures the solubility of the organic starting material in the aqueous reaction medium.

- Hydrolysis:
 - Add 3.0 to 5.0 equivalents of NaOH or KOH pellets to the solution.
 - Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-12 hours.
 - Causality: The strong base (hydroxide) attacks the electrophilic carbon of the nitrile group. The elevated temperature is necessary to drive the hydrolysis of the intermediate amide to the carboxylate salt to completion.
- Reaction Monitoring:
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- Workup and Acidification:
 - Cool the reaction mixture to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Cool the remaining aqueous solution in an ice bath.
 - Slowly add concentrated HCl dropwise while stirring to acidify the solution to a pH of 3-4. The product, **5-(2-Methoxyethoxy)picolinic acid**, should precipitate as a solid.
 - Causality: Acidification protonates the carboxylate salt intermediate, rendering it neutral and causing it to precipitate from the aqueous solution due to its reduced solubility.
- Isolation and Purification:
 - Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.
 - If a precipitate does not form, or for higher recovery, extract the aqueous solution multiple times with ethyl acetate.

- Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualization of the Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **5-(2-Methoxyethoxy)picolinic acid**.

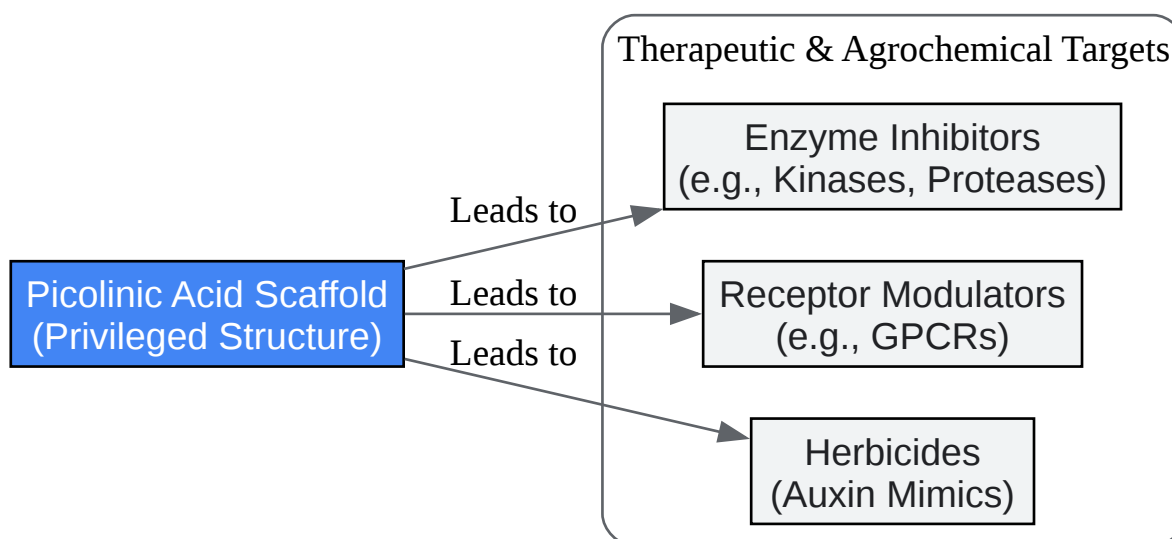
Applications and Role in Drug Discovery

The true value of **5-(2-Methoxyethoxy)picolinic acid** lies in its role as a versatile building block for creating more complex molecules with potential therapeutic or herbicidal activity.[2] Picolinic acid derivatives are known to interact with a wide array of biological targets.

Potential Therapeutic Areas:

- **Enzyme Inhibition:** Picolinic acids are key components of many enzyme inhibitors. The specific structure of this derivative could be used to target enzymes where the methoxyethoxy tail can probe deep into hydrophobic pockets or form key hydrogen bonds.[1]
- **Oncology:** Novel kinase inhibitors and other anti-cancer agents often incorporate substituted pyridine rings.[7]
- **Agrochemicals:** Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2] The 5-(2-methoxyethoxy) substituent could be used to fine-tune the selectivity and efficacy of new herbicidal compounds.

Visualization of Picolinic Acid Scaffolds in Development



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Caption: The central role of the picolinic acid scaffold in modern drug and herbicide discovery.

Analytical Characterization

To confirm the identity and purity of synthesized **5-(2-Methoxyethoxy)picolinic acid**, a combination of standard analytical techniques should be employed.

Technique	Expected Results	Purpose
^1H NMR	- Aromatic protons on the pyridine ring (3 distinct signals).- Methylene protons of the ethoxy group (2 triplets).- Methoxy group protons (a singlet).- A broad singlet for the carboxylic acid proton.	Structural confirmation and verification of functional groups.
^{13}C NMR	- Distinct signals for each of the 9 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.	Confirms the carbon backbone and the presence of all unique carbon environments.
Mass Spec (MS)	- A molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ corresponding to the molecular weight (197.19).	Confirms the molecular weight and elemental composition (with high-resolution MS).
HPLC	- A single, sharp peak under appropriate conditions (e.g., reverse-phase C18 column with an acidic mobile phase).	Purity assessment and quantification.
Infrared (IR)	- A broad O-H stretch ($\sim 2500\text{-}3300\text{ cm}^{-1}$).- A strong C=O stretch ($\sim 1700\text{ cm}^{-1}$).- C-O-C ether stretches ($\sim 1050\text{-}1150\text{ cm}^{-1}$).	Confirms the presence of key functional groups (carboxylic acid, ether).

Conclusion

5-(2-Methoxyethoxy)picolinic acid represents a valuable, albeit not commercially common, chemical intermediate. While direct experimental data is sparse, its synthesis is achievable through logical, well-precedented chemical transformations such as nitrile hydrolysis. Its structural features—a chelating picolinic acid core and a flexible, polar ether side chain—make it an attractive building block for medicinal chemists and agrochemical scientists seeking to develop novel, high-value compounds. The protocols and insights provided in this guide serve as a foundational resource for the synthesis, characterization, and strategic application of this and other related picolinic acid derivatives.

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